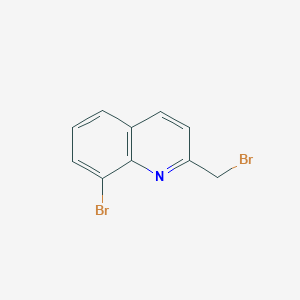

8-Bromo-2-(bromomethyl)quinoline

Description

Properties

Molecular Formula |

C10H7Br2N |

|---|---|

Molecular Weight |

300.98 g/mol |

IUPAC Name |

8-bromo-2-(bromomethyl)quinoline |

InChI |

InChI=1S/C10H7Br2N/c11-6-8-5-4-7-2-1-3-9(12)10(7)13-8/h1-5H,6H2 |

InChI Key |

NNNBSPYJQKHCQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 8-Bromo-2-methylquinoline (C₁₀H₈BrN, MW: 226.08 g/mol)

- Key Differences : Replaces the bromomethyl group at position 2 with a methyl group.

- Properties : Exhibits π-π stacking interactions (centroid distance: 3.76 Å) in its crystal structure, enhancing solid-state stability . The methyl group introduces steric hindrance but lacks the reactivity of bromine.

- Applications: Widely used as a pharmaceutical intermediate, notably in synthesizing antimalarial agents .

(b) 8-(Bromomethyl)quinoline (C₁₀H₈BrN, MW: 222.07 g/mol)

- Key Differences : Lacks the 8-bromo substituent, with bromine only at the 2-methyl position.

- Synthesis: Prepared via N-bromosuccinimide (NBS)-mediated bromination of 8-methylquinoline under light .

- Applications : Used to synthesize imidazolium salts for catalysis, leveraging the bromomethyl group’s reactivity .

Halogenation Patterns and Reactivity

(a) 8-Bromo-2-(trifluoromethyl)quinoline (C₁₀H₅BrF₃N, MW: 274.05 g/mol)

- Key Differences : Replaces bromomethyl with a trifluoromethyl group at position 2.

- Properties : The electron-withdrawing CF₃ group reduces nucleophilic substitution reactivity compared to bromomethyl but enhances thermal and oxidative stability .

- Applications : Explored in material science for its electronic properties .

(b) 8-(Bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline

Data Table: Comparative Analysis

Key Research Findings

- Reactivity: The bromomethyl group in this compound undergoes nucleophilic substitution more readily than methyl or methoxymethyl analogs due to bromine’s superior leaving-group ability .

- Stability : Compounds with electron-withdrawing groups (e.g., CF₃) exhibit higher thermal stability but lower reactivity in substitution reactions .

- Synthetic Utility : Dual bromine substituents in the target compound enable sequential functionalization, making it a preferred intermediate for complex molecule synthesis .

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 8-bromo-2-methylquinoline (1.00 g, 4.49 mmol) is dissolved in carbon tetrachloride (20 mL) with N-bromosuccinimide (NBS) (1.37 g, 7.69 mmol) and azobisisobutyronitrile (AIBN) (115 mg, 0.70 mmol) as a radical initiator. The mixture is refluxed for 3 hours, after which the solvent is removed under reduced pressure. Purification via column chromatography (0–10% ethyl acetate/hexane) yields the product as a white solid (82%).

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 8-Bromo-2-methylquinoline |

| Brominating Agent | NBS (1.5 equiv) |

| Initiator | AIBN (0.1 equiv) |

| Solvent | CCl₄ |

| Temperature | Reflux (76.7°C) |

| Yield | 82% |

The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the methyl group, forming a benzylic radical. Subsequent bromine transfer from NBS completes the substitution.

Characterization

The product is confirmed by ¹H NMR (300 MHz, CDCl₃):

-

δ 9.03–9.01 (m, 1H, H-5),

-

8.18–8.15 (d, 1H, H-4),

-

7.85–7.79 (m, 2H, H-6 and H-7),

-

7.54–7.43 (m, 2H, H-3 and H-8),

Synthesis of 8-Bromo-2-methylquinoline Precursor

The availability of 8-bromo-2-methylquinoline is critical for the above method. Two primary routes are explored:

Bromination of 2-Methylquinoline

Direct bromination of 2-methylquinoline with molecular bromine (Br₂) in acetic acid at 60°C for 6 hours produces a mixture of 5-bromo-2-methylquinoline and 8-bromo-2-methylquinoline (3:1 ratio). The isomers are separable via fractional crystallization or chromatography.

Optimization Insight:

Doebner-von Miller Reaction with 3-Bromoaniline

A scalable approach involves condensing 3-bromoaniline with crotonaldehyde in the presence of Ag(I)-montmorillonite K10. This one-pot synthesis proceeds via imine formation, cyclization, and aromatization:

Procedure:

-

3-Bromoaniline (1.50 mmol) and crotonaldehyde (1.00 mmol) are mixed in diethyl ether (1.5 mL).

-

Ag(I)-montmorillonite K10 (0.50 g) is added, and the solvent is evaporated.

-

The residue is heated at 120°C for 3 hours, followed by chromatography to isolate 8-bromo-2-methylquinoline .

Advantages:

-

Green chemistry: Solvent-free conditions minimize waste.

Alternative Bromination Strategies

Sequential Bromination

A patent-disclosed method for quinoline-5,8-dione derivatives highlights phosphorus oxychloride (POCl₃) -mediated bromination. Adapting this for 2-methylquinoline:

-

POCl₃ in DMF facilitates bromine introduction at position 8.

Challenges:

-

Side reactions: Over-bromination at position 5 may occur without careful stoichiometry.

-

Purification: Separation of mono- and di-brominated products requires precise chromatography.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost | Complexity |

|---|---|---|---|---|

| Radical Bromination | 82% | Moderate | $$ | Low |

| Doebner-von Miller | 81% | High | $ | Moderate |

| Sequential Bromination | 65% | Low | $$$ | High |

Key Recommendations:

Q & A

Q. What are the optimal synthetic routes for 8-bromo-2-(bromomethyl)quinoline, and how are intermediates characterized?

The synthesis typically involves bromination of a quinoline precursor at the 2- and 8-positions. For example:

- Step 1 : Start with 2-methylquinoline. Brominate the methyl group at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 2-(bromomethyl)quinoline .

- Step 2 : Introduce bromine at the 8-position via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Key characterization : Monitor reaction progress with TLC. Confirm final structure using (e.g., δ 4.8 ppm for -CH₂Br, δ 8.5–9.0 ppm for quinoline protons) and . Mass spectrometry (MS) should show [M+H]⁺ peaks matching the molecular weight (e.g., 293.98 g/mol) .

Q. How can researchers screen the biological activity of this compound?

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic insights : Perform enzyme inhibition studies (e.g., topoisomerase II) using fluorescence-based assays. Monitor DNA intercalation via UV-vis spectroscopy or gel electrophoresis .

- Data interpretation : Compare IC₅₀ values with control compounds (e.g., cisplatin for cytotoxicity). Use statistical tools (e.g., ANOVA) to validate significance .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to H315 (skin irritation) and H335 (respiratory irritation) risks .

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture .

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational methods optimize the molecular design of this compound derivatives?

- DFT calculations : Use B3LYP/6-31G* to optimize geometry and calculate electrostatic potential surfaces. Analyze HOMO-LUMO gaps to predict reactivity .

- Docking studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < –8 kcal/mol) .

- Example : A derivative with a trifluoromethyl group showed enhanced binding to EGFR kinase (ΔG = –9.2 kcal/mol) .

Q. How to resolve contradictions in reactivity data during derivatization?

- Case study : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing debromination.

- Troubleshooting : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce side reactions. Monitor reaction progress with .

- Analytical validation : Compare GC-MS profiles of crude mixtures to identify byproducts .

Q. What strategies enhance the selectivity of this compound in cross-coupling reactions?

- Ligand design : Bulky ligands (e.g., SPhos) improve regioselectivity for 8-bromo substitution.

- Solvent effects : Use DMF/H₂O mixtures to stabilize intermediates in Sonogashira couplings .

- Example : Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂) achieved >90% yield in coupling at the 8-position .

Q. How to design SAR studies for bromomethylquinoline derivatives?

-

Structural variations :

Derivative Modification Activity Trend 8-Br-2-(CF₃) Trifluoromethyl ↑ Anticancer (IC₅₀ = 1.2 µM) 8-Br-2-(OMe) Methoxy ↓ Cytotoxicity (IC₅₀ = 25 µM) -

Methodology : Synthesize analogs via nucleophilic substitution (e.g., -Br → -NH₂) and correlate logP values with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.